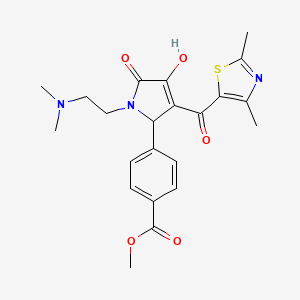

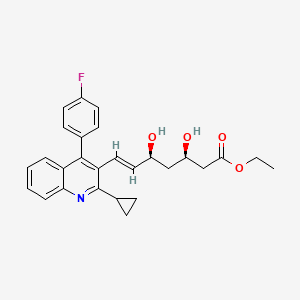

![molecular formula C10H18ClNO2 B2746435 8-Azaspiro[4.5]decane-9-carboxylic acid;hydrochloride CAS No. 2490406-68-1](/img/structure/B2746435.png)

8-Azaspiro[4.5]decane-9-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This compound can be synthesized via several methods. One of the most commonly used methods involves the reaction of 2-amino-1-butanol with 3,4-epoxyhexane-1-carboxylic acid, followed by the addition of hydrochloric acid.Molecular Structure Analysis

The molecular structure of this compound is unique and complex. It is a member of the azaspirocyclic family, which are known for their wide range of biological and pharmacological properties .Scientific Research Applications

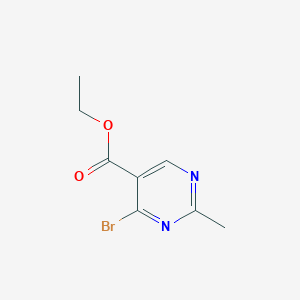

Synthetic Approaches to Azaspirocyclic Cores

The synthesis of azaspirocyclic core structures, such as those found in marine natural products halichlorine and pinnaic acid, has been achieved through innovative synthetic strategies. Notably, a method involving an intramolecular [3 + 2] cycloaddition followed by an intramolecular Michael addition has been developed, yielding the azaspirocyclic cores stereospecifically in a 10-step process with a 40% overall yield (Lee, Sang-Ku & Zhao Zu-Chun, 1999). Similarly, an efficient strategy utilizing intramolecular ene reaction of acylnitroso compounds has led to the construction of the 6-azaspiro[4.5]decane ring system, pivotal for synthesizing halichlorine and pinnaic acid cores (Yosuke Matsumura, Sakae Aoyagi, & Chihiro Kibayashi, 2003).

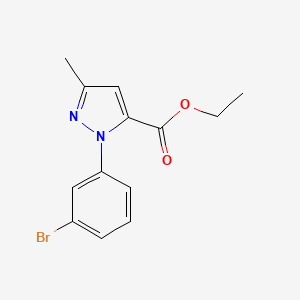

Crystallography and Molecular Structure

The crystal structure analysis of 4-(dichloroacetyl)-l-oxa-4-azaspiro[4.5]decane has provided insights into the molecular conformation and chirality of azaspirocyclic compounds. This research highlights the chair conformation of the cyclohexyl ring, contributing to our understanding of the 3D structure of these molecules (W. Wen, 2002).

Supramolecular Arrangements

Studies on cyclohexane-5-spirohydantoin derivatives have revealed the significant influence of substituents on the cyclohexane ring on supramolecular arrangements. This research underscores the importance of molecular structure in determining the crystal packing and interactions between molecules (Sara Graus et al., 2010).

Anticancer Activity

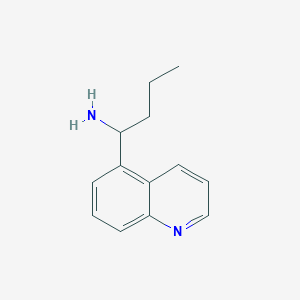

Research into novel 1-thia-azaspiro[4.5]decane derivatives and their potential as anticancer agents has shown moderate to high inhibition activities against various cancer cell lines. This work highlights the therapeutic potential of azaspirocyclic compounds in oncology (E. M. Flefel et al., 2017).

Environmental Applications

The use of a calix[4]arene-based polymer for the removal of carcinogenic azo dyes and aromatic amines from water demonstrates the environmental applications of azaspirocyclic compounds. This research provides a foundation for developing new materials for water purification (E. Akceylan, M. Bahadir, & M. Yılmaz, 2009).

Mechanism of Action

Target of Action

Structurally related compounds such as halichlorine and pinnaic acid, which also bear a 6-azaspiro[45]decane skeleton, have been found to interact with specific targets . For instance, halichlorine selectively inhibits the expression of the inducible cell surface protein VCAM-1 (vascular cell adhesion molecule-1) .

Mode of Action

It can be inferred from related compounds that it may interact with its targets to induce changes at the molecular level .

Biochemical Pathways

Related compounds have been shown to influence various biological pathways .

Result of Action

Structurally related compounds have demonstrated a wide range of biological effects .

properties

IUPAC Name |

8-azaspiro[4.5]decane-9-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c12-9(13)8-7-10(5-6-11-8)3-1-2-4-10;/h8,11H,1-7H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBAMXSKJZKEDLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CCNC(C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Azaspiro[4.5]decane-7-carboxylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,9-dimethyl-1,7-dipropyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-di one](/img/structure/B2746352.png)

![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2746353.png)

![(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2746355.png)

![1-Iodo-3-(2,3,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2746356.png)

![(Z)-1-benzyl-3-(((2-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2746369.png)

![2-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2746371.png)